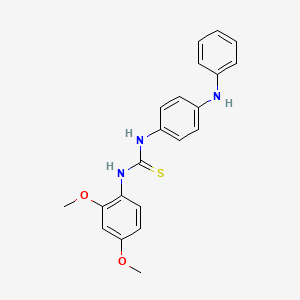![molecular formula C21H20ClN3O2 B3538706 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone](/img/structure/B3538706.png)
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone
説明
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone, commonly known as PP2A activator, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2A activator is known to activate the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cell growth, differentiation, and survival.
作用機序
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator activates the 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone enzyme by binding to the regulatory subunit, resulting in the dephosphorylation of various proteins involved in cell growth and survival. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been shown to inhibit the activity of various oncogenic proteins, including AKT, ERK, and c-Myc, leading to the inhibition of cancer cell growth and induction of apoptosis. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator also regulates the activity of tau protein, which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been shown to have various biochemical and physiological effects. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator inhibits the activity of various oncogenic proteins, leading to the inhibition of cancer cell growth and induction of apoptosis. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator also regulates the activity of tau protein, leading to the prevention of neurodegenerative disorders. Additionally, 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been shown to have antiviral properties against HIV and hepatitis C virus.
実験室実験の利点と制限
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator in lab experiments. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been shown to have off-target effects, leading to the inhibition of other phosphatases. Additionally, 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has poor solubility, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator. One potential area of research is the development of more potent and selective 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activators with fewer off-target effects. Additionally, the therapeutic potential of 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator in various diseases, including cancer, neurodegenerative disorders, and viral infections, needs to be further explored. Furthermore, the use of 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator in combination with other drugs could lead to enhanced therapeutic effects.
科学的研究の応用
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and viral infections. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone is known to be a tumor suppressor, and its activation by 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has shown promising results in inhibiting cancer cell growth and inducing apoptosis. 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has also been shown to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Additionally, 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been studied for its antiviral properties against HIV and hepatitis C virus.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(3-oxo-3-pyrrolidin-1-ylpropyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-9-7-15(8-10-16)20-17-5-1-2-6-18(17)21(27)25(23-20)14-11-19(26)24-12-3-4-13-24/h1-2,5-10H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWOBBFOMBHMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-[3-oxo-3-(pyrrolidin-1-yl)propyl]phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-benzyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3538623.png)
![2-[3-(4-morpholinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B3538624.png)
![3-[(2,4-difluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3538639.png)
![N-[3-(4-morpholinylcarbonyl)-4-phenyl-2-thienyl]-2-phenylacetamide](/img/structure/B3538642.png)
![3-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![2,4-dichloro-N-{2-[(dimethylamino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B3538669.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538670.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3538683.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-1-naphthamide](/img/structure/B3538685.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538690.png)

![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B3538703.png)
![ethyl [(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B3538710.png)
![2-(2-ethylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538715.png)